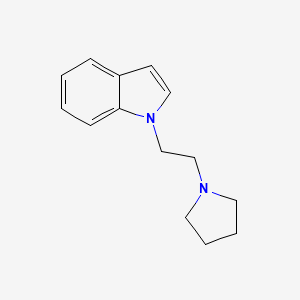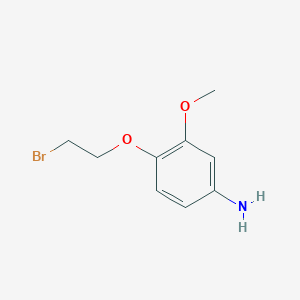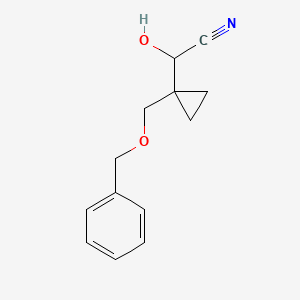![molecular formula C10H19NO3S2 B13845730 S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate CAS No. 1020719-01-0](/img/structure/B13845730.png)
S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is a thiol-specific spin label compound. It is widely used in the field of biochemistry and molecular biology for studying protein structures and dynamics. This compound is particularly valuable due to its ability to form stable disulfide bonds with cysteine residues in proteins, allowing researchers to investigate protein conformations and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves several steps. The starting material is typically a pyrroline derivative, which undergoes a series of chemical reactions to introduce the oxyl and methanethiosulfonate groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as methylsulfonyl chloride and sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 primarily undergoes substitution reactions, particularly with thiol groups in proteins. This reaction forms a stable disulfide bond, which is crucial for its application as a spin label .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing compounds and reducing agents. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the compound and the protein being labeled .
Major Products Formed
The major product formed from the reaction of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 with thiol groups is a disulfide-linked protein-spin label complex. This product is stable and can be analyzed using various spectroscopic techniques .
Applications De Recherche Scientifique
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is extensively used in scientific research for the following applications:
Protein Structure and Dynamics: It is used in site-directed spin labeling to study the structure and conformational changes of proteins using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Protein-Protein Interactions: The compound helps in investigating protein-protein interactions by labeling specific cysteine residues and analyzing the resulting complexes.
Membrane Protein Studies: It is valuable for studying the dynamics and interactions of membrane proteins, which are often challenging to analyze using other methods.
Drug Discovery: The compound is used in drug discovery research to understand the binding and interaction of potential drug candidates with target proteins.
Mécanisme D'action
The mechanism of action of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves the formation of a disulfide bond with thiol groups in proteins. This bond is formed through a substitution reaction, where the methanethiosulfonate group reacts with the thiol group, resulting in the release of a methylsulfonyl group and the formation of a stable disulfide bond . This labeling allows researchers to study the labeled protein’s structure and dynamics using spectroscopic techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate: The non-deuterated version of the compound, commonly used for similar applications.
3-(2-Iodoacetamido)-PROXYL: Another spin label used for labeling cysteine residues in proteins.
4-Hydroxy-TEMPO: A spin label used for studying oxidative stress and redox reactions in biological systems.
Uniqueness
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise spectroscopic analysis. This makes it particularly valuable for high-resolution studies of protein structures and dynamics .
Propriétés
Numéro CAS |
1020719-01-0 |
|---|---|
Formule moléculaire |
C10H19NO3S2 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2 |
Clé InChI |
MXZPGYFBZHBAQM-QHFHZPJISA-N |
SMILES isomérique |
[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C |
SMILES canonique |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)




![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)


![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)


